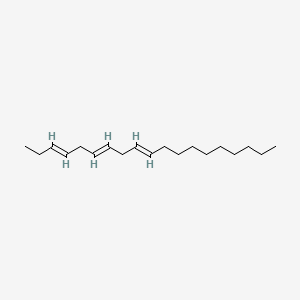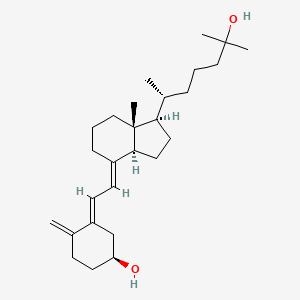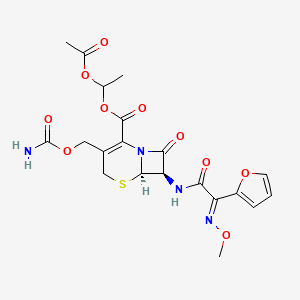
头孢呋辛酯
描述
Cefuroxime Axetil is a second generation semi-synthetic cephalosporin and a beta-lactam antibiotic with bactericidal activity. Cefuroxime's effect is dependent on its binding to penicillin-binding proteins (PBPs) located in the bacterial cytoplasmic membrane. Binding results in the inhibition of the transpeptidase enzymes, thereby preventing cross-linking of the pentaglycine bridge with the fourth residue of the pentapeptide and interrupting consequent synthesis of peptidoglycan chains. As a result, cefuroxime inhibits bacterial septum and cell wall synthesis formation.
科学研究应用
口服生物利用度的纳米悬浮液开发
头孢呋辛酯 (CA) 已被配制成纳米悬浮液,以改善其不良的水溶性,这是其治疗有效性的重要障碍 。该研究采用反溶剂沉淀法,然后进行超声处理,旨在提高药物的口服生物利用度。优化后的纳米悬浮液在口服生物利用度方面显示出10.98 倍的提高,表明这是一种很有希望的方法,可以提高 CA 在临床环境中的疗效 .
自纳米乳化药物递送系统 (SNEDDS)
为 CA 开发了一种液体自纳米乳化药物递送系统,以克服其由于溶解度差和肠腔中的酶转化而导致的口服生物利用度不完全 。优化的 SNEDDS 制剂的液滴尺寸为18.50 ± 1.83 nm,包封率为97.62 ± 1.06%,表明溶解度和溶解度提高,这可能导致患者预后改善 .
抗菌活性
CA 已被审查其抗菌活性,尤其是在治疗上呼吸道和下呼吸道感染方面 。它已显示出与已确立的抗菌剂(如阿莫西林/克拉维酸和头孢克洛)相似的疗效,使其成为治疗这些感染的有价值的替代方案 .
呼吸道感染的管理
在许多试验中,CA 在口服剂量为每天两次 250 或 500 毫克时,已有效治疗上呼吸道和下呼吸道感染 。其疗效通过临床和细菌学标准进行评估,突出了其在呼吸系统疾病管理中的作用 .
增强抗生物膜活性的固体脂质纳米颗粒
研究一直集中在开发 CA 的固体脂质纳米颗粒,因为它对金黄色葡萄球菌产生的生物膜具有增强的抑制活性 。这些纳米颗粒采用溶剂乳化/蒸发法制备,展示了 CA 在更具针对性和更有效的抗菌治疗中使用的潜力 .
口服生物利用度增强
研究一直致力于通过解决其溶解度和吸收挑战来提高 CA 的口服生物利用度。通过修改药物的制剂,研究人员试图提高其治疗效果和患者依从性 .
作用机制
Target of Action
Cefuroxime axetil, a second-generation cephalosporin antibiotic, primarily targets the penicillin-binding proteins (PBPs) located inside the bacterial cell wall . These PBPs play a crucial role in the synthesis of the bacterial cell wall .
Mode of Action
Cefuroxime axetil works by binding to these PBPs, inhibiting the third and last stage of bacterial cell wall synthesis . This inhibition disrupts the cell wall structure, leading to cell lysis . The lysis is mediated by bacterial cell wall autolytic enzymes such as autolysins . It’s possible that cefuroxime axetil interferes with an autolysin inhibitor .
Biochemical Pathways
The primary biochemical pathway affected by cefuroxime axetil is the synthesis of the bacterial cell wall. By inhibiting PBPs, cefuroxime axetil prevents the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls . This disruption in the cell wall synthesis pathway leads to cell lysis and the eventual death of the bacteria .
Pharmacokinetics
Cefuroxime axetil is an acetoxyethyl ester prodrug. After oral administration, it is absorbed from the gastrointestinal tract and rapidly hydrolyzed by nonspecific esterases in the intestinal mucosa and blood to cefuroxime . The axetil moiety is metabolized to acetaldehyde and acetic acid . The bioavailability of cefuroxime axetil increases from 37% to 52% when taken with food .
Result of Action
The action of cefuroxime axetil results in the death of the bacteria. By inhibiting the synthesis of the bacterial cell wall, the structural integrity of the bacteria is compromised, leading to cell lysis and death . This makes cefuroxime axetil effective against a broad range of Gram-positive and Gram-negative bacteria .
Action Environment
The efficacy and stability of cefuroxime axetil can be influenced by environmental factors. For instance, the absorption of cefuroxime axetil is greater when taken after food, which can increase its bioavailability . Additionally, resistance to cefuroxime axetil can develop through various mechanisms, including the production of beta-lactamases, alteration of PBPs, decreased permeability, and the presence of bacterial efflux pumps . Therefore, the local susceptibility data should be consulted to ensure the appropriate use of this antibiotic .
安全和危害
Cefuroxime axetil is contraindicated in patients with a known hypersensitivity (e.g., anaphylaxis) to cefuroxime axetil or to other β-lactam antibacterial drugs (e.g., penicillins and cephalosporins) . Overdosage of cephalosporins can cause cerebral irritation leading to convulsions or encephalopathy .
未来方向
Cefuroxime axetil is a broad-spectrum antibacterial agent with a pharmacokinetic profile that permits convenient twice-daily administration. The drug is an effective and well-tolerated treatment in patients with various infections . The development of nanosuspension of cefuroxime axetil showed a significant improvement in the oral bioavailability of cefuroxime axetil .
生化分析
Biochemical Properties
Cefuroxime axetil plays a crucial role in biochemical reactions by inhibiting bacterial cell wall synthesis. It interacts with penicillin-binding proteins (PBPs) located inside the bacterial cell wall. By binding to these PBPs, cefuroxime axetil inhibits the third and final stage of bacterial cell wall synthesis, leading to cell lysis mediated by autolytic enzymes such as autolysins . This interaction is essential for its bactericidal activity.
Cellular Effects
Cefuroxime axetil affects various types of cells and cellular processes. It primarily targets bacterial cells, causing disruption in cell wall synthesis, which leads to cell death. This compound influences cell function by interfering with cell signaling pathways and gene expression related to cell wall synthesis. Additionally, cefuroxime axetil impacts cellular metabolism by inhibiting the synthesis of essential components of the bacterial cell wall .
Molecular Mechanism
The molecular mechanism of cefuroxime axetil involves its conversion to cefuroxime in the body. Cefuroxime then binds to specific PBPs within the bacterial cell wall, inhibiting the final stage of cell wall synthesis. This inhibition prevents the formation of cross-links in the peptidoglycan layer, leading to a weakened cell wall and eventual cell lysis. The binding interactions with PBPs and the inhibition of enzyme activity are critical for the antibacterial effects of cefuroxime axetil .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of cefuroxime axetil change over time. The compound is stable under normal conditions but can degrade under extreme conditions. Long-term studies have shown that cefuroxime axetil maintains its antibacterial activity over time, although its efficacy may decrease with prolonged exposure to certain environmental factors. In vitro and in vivo studies have demonstrated that cefuroxime axetil remains effective in inhibiting bacterial growth over extended periods .
Dosage Effects in Animal Models
The effects of cefuroxime axetil vary with different dosages in animal models. At therapeutic doses, cefuroxime axetil effectively treats bacterial infections without causing significant adverse effects. At higher doses, toxic effects such as gastrointestinal disturbances and potential nephrotoxicity have been observed. It is essential to determine the appropriate dosage to balance efficacy and safety in animal models .
Metabolic Pathways
Cefuroxime axetil is metabolized in the body through hydrolysis by nonspecific esterases in the intestinal mucosa and blood. This process converts cefuroxime axetil to its active form, cefuroxime. The axetil moiety is further metabolized to acetaldehyde and acetic acid. Cefuroxime is not extensively metabolized and is primarily excreted unchanged in the urine .
Transport and Distribution
After oral administration, cefuroxime axetil is absorbed from the gastrointestinal tract and rapidly hydrolyzed to cefuroxime. Cefuroxime is then distributed throughout the extracellular fluids, including bronchial secretions, synovial and pericardial fluid, kidneys, heart, liver, bone, and bile. This widespread distribution ensures that cefuroxime reaches various tissues and exerts its antibacterial effects .
Subcellular Localization
Cefuroxime axetil, once converted to cefuroxime, is localized within the bacterial cell wall. It targets the PBPs, which are integral to the cell wall synthesis process. The subcellular localization of cefuroxime is crucial for its bactericidal activity, as it ensures that the compound effectively inhibits cell wall synthesis and leads to bacterial cell death .
属性
IUPAC Name |
1-acetyloxyethyl (6R,7R)-3-(carbamoyloxymethyl)-7-[[(2E)-2-(furan-2-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O10S/c1-9(25)33-10(2)34-19(28)15-11(7-32-20(21)29)8-35-18-14(17(27)24(15)18)22-16(26)13(23-30-3)12-5-4-6-31-12/h4-6,10,14,18H,7-8H2,1-3H3,(H2,21,29)(H,22,26)/b23-13+/t10?,14-,18-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEJCWVGMRLCZQQ-DJMWJSSGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(OC(=O)C)OC(=O)C1=C(CSC2N1C(=O)C2NC(=O)C(=NOC)C3=CC=CO3)COC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(OC(=O)C)OC(=O)C1=C(CS[C@H]2N1C(=O)[C@H]2NC(=O)/C(=N/OC)/C3=CC=CO3)COC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O10S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20242788 | |
| Record name | Cefuroxime axetil, (E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20242788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
510.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Insoluble in water, Freely soluble in acetone; sparingly soluble in chloroform, ethyl acetate, methanol; slightly soluble in dehydrated alcohol. Insoluble in ether, water | |
| Record name | Cefuroxime axetil | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8150 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Cefuroxime is usually bactericidal in action.Like other cephalosporins, the antibacterial activity of the drug results from inhibition of mucopeptide synthesis in the bacterial cell wall. | |
| Record name | Cefuroxime axetil | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8150 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White to almost white crystalline powder, White powder | |
CAS No. |
97232-96-7, 64544-07-6 | |
| Record name | Cefuroxime axetil, (E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097232967 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cefuroxime axetil, (E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20242788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(acetyloxy)ethyl (6R,7R)-3-[(carbamoyloxy)methyl]-7-{[(2Z)-2-(furan-2-yl)-2-(methoxyimino)acetyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CEFUROXIME AXETIL, (E)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XSL6I3SB26 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Cefuroxime axetil | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8150 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


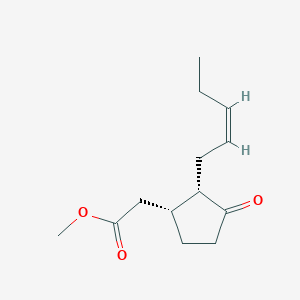
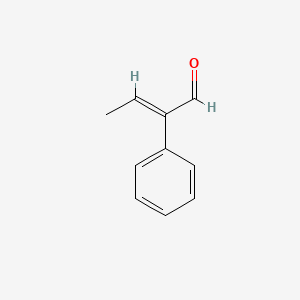
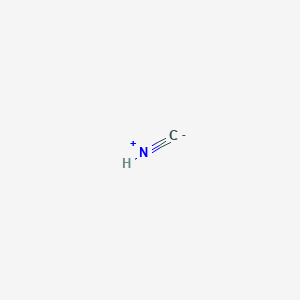

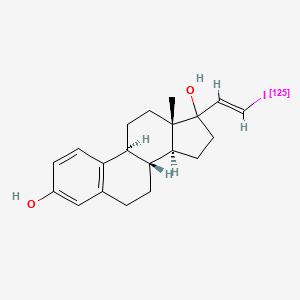
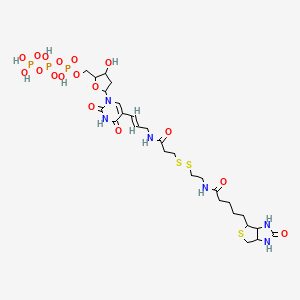
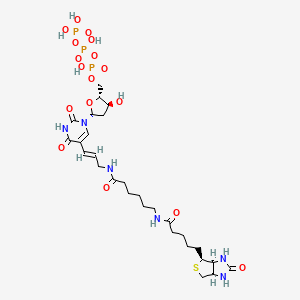
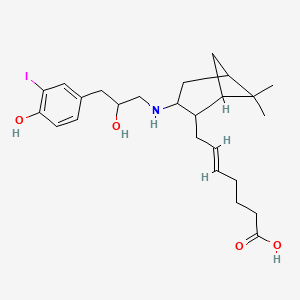
![(1R,4S,9Z,13S,14R,17S)-13-Hydroxy-4,9,13,17-tetramethyl-5,15-dioxatricyclo[12.3.1.04,6]octadec-9-en-16-one](/img/structure/B1236102.png)

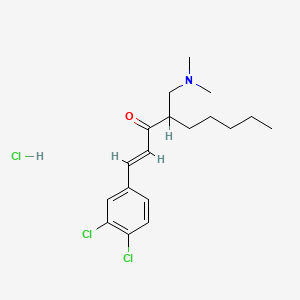
![(2E,4E,6Z,8E)-3,7-Dimethyl-9-(2,2,6-trimethyl-7-oxabicyclo[4.1.0]heptan-1-yl)nona-2,4,6,8-tetraenal](/img/structure/B1236110.png)
